1-Cyclohexyl-1-propyl acetate
Overview
Description
1-Cyclohexyl-1-propyl acetate is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 . It is also known by its Chemical Abstracts Service (CAS) number, 2114-32-1 .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as propyl acetate, has been studied . The process involves the esterification of acetic acid and n-propanol, catalyzed by sulfated zirconia . The reaction mechanism involves nucleophilic attack by the alcohol, deprotonation by pyridine, leaving group removal, and protonation of the carboxylate .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group (a six-membered carbon ring), a propyl group (a three-carbon chain), and an acetate group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Synthesis and Catalysis
1-Cyclohexyl-1-propyl acetate, like its closely related compound cyclohexyl acetate, has been extensively studied in the context of synthetic chemistry. Various methods have been developed for synthesizing cyclohexyl acetate using different catalysts:
- Zhu De (2001) discovered that stannous chloride is an effective catalyst for synthesizing cyclohexyl acetate, achieving high esterification rates and product purity over 97% (Zhu De, 2001).
- Zhang Ai-hua (2008) found that ferric sulfate hydrate can catalyze the synthesis of cyclohexyl acetate under microwave irradiation, yielding a product efficiency of 91.6% (Zhang Ai-hua, 2008).
- Zhao Jin-xing (2005) demonstrated the synthesis of cyclohexyl acetate using anhydrous aluminum chloride as a catalyst, achieving a 95.9% yield (Zhao Jin-xing, 2005).
Chemical Interactions and Properties
Research on this compound and related compounds has also focused on understanding their chemical interactions and properties:
- A study by Fujita et al. (2002) on cyclohexynes, which are related to cyclohexyl acetate, explored the regioselective reaction with nucleophiles, highlighting the intricate chemical behavior of these compounds (Fujita et al., 2002).
- The research by S. Çehreli (2002) examined liquid-liquid equilibria in systems involving cyclohexyl acetate, providing insights into its solubility and interaction with other solvents (S. Çehreli, 2002).
Applications in Material Science
Additionally, this compound and similar compounds have applications in material science:
- A study by A. Welle et al. (2007) on polycarbonates, which can be synthesized from compounds including cyclohexyl acetate, demonstrated their potential as tissue scaffold materials, indicating the relevance of these compounds in biomedical engineering (A. Welle et al., 2007).
Safety and Hazards
While specific safety data for 1-Cyclohexyl-1-propyl acetate is not available, similar compounds, such as propyl acetate, are known to be highly flammable and can cause serious eye irritation and drowsiness or dizziness . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .
Future Directions
The future directions for research on 1-Cyclohexyl-1-propyl acetate could involve exploring its potential applications in various fields. Given its structural similarity to other cycloalkanes, it could be of interest in the synthesis of pharmaceuticals, agrochemicals, and materials science . Further studies could also focus on improving the synthesis methods and understanding its reactivity and mechanism of action in more detail.
Properties
IUPAC Name |
1-cyclohexylpropyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h10-11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDJXKQCYPJVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883798 | |
Record name | Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-32-1 | |
Record name | Cyclohexanemethanol, α-ethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2114-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanemethanol, alpha-ethyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanemethanol, .alpha.-ethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-1-propyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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